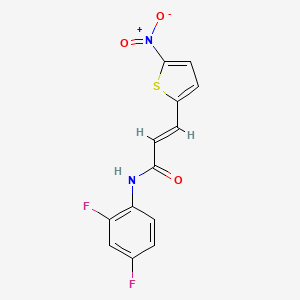

(E)-N-(2,4-difluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

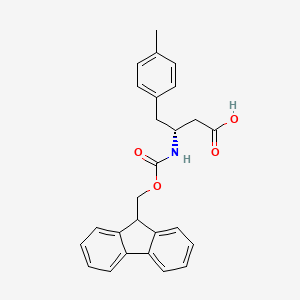

(E)-N-(2,4-difluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide, also known as DNTA, is a small molecule compound that has gained significant attention in scientific research due to its potential applications in various fields. DNTA is a member of the acrylamide family and is synthesized using a simple and efficient method.

Aplicaciones Científicas De Investigación

Adsorption Properties

The compound N-(1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethyl)acrylamide was used to prepare Ni(ii) ion-imprinted polymers (Ni(ii)-IIPs). These polymers demonstrated high adsorption capacity and selectivity for Ni(ii) ions, showing potential for the removal of Ni(ii) in complex samples due to their permeation selectivity and high affinity for Ni(ii) (Zhao et al., 2021).

Polymer Synthesis and Properties

Polymers with acrylamide derivatives were synthesized and studied for various properties:

- Optically active polyacrylamides were synthesized using enantiopure acrylamide derivatives, which exhibited favorable enantioselective discrimination ability, especially for polymers rich in isotacticity (Lu et al., 2010).

- Radical homopolymerization of N-(4-iodo-1,3-diphenylbutyl) acrylamide was investigated, revealing properties such as a low degree of polymerization and specific thermal characteristics (Huang et al., 2019).

- Polyacrylamides derived from polycyclic pendant naphthalene, indole, and phenothiazine-based chalcone moiety were synthesized and found to have potent antimicrobial activities (Boopathy et al., 2017).

- Polymers based on triazine with photoreactive properties and molecular weights around 10000 g/mol were synthesized, providing possibilities for photocrosslinking applications (Suresh et al., 2016).

Thermoresponsive and pH-Sensitive Polymers

- A new acrylamide monomer bearing isopropylamide and N,N-diethylaminoethyl groups in the side chain was synthesized, resulting in homopolymers that were responsive to temperature and pH changes. The polymers' solubility could be reversibly adjusted by CO2 gas, making them attractive for various applications (Jiang et al., 2014).

Propiedades

IUPAC Name |

(E)-N-(2,4-difluorophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2O3S/c14-8-1-4-11(10(15)7-8)16-12(18)5-2-9-3-6-13(21-9)17(19)20/h1-7H,(H,16,18)/b5-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEVSZJFOZGOJZ-GORDUTHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2,4-difluorophenyl)-3-(5-nitrothiophen-2-yl)acrylamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate](/img/structure/B2379206.png)

![N-cyclohexyl-1-{5-[(3-methylbutanoyl)amino]pyridin-2-yl}-1H-imidazole-4-carboxamide](/img/structure/B2379208.png)

![3-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2379212.png)

![5-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2379217.png)

![Tert-butyl 4-[3-cyano-6-(pyridin-3-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B2379225.png)

![N-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2379226.png)

![5-[2-Chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide](/img/structure/B2379228.png)